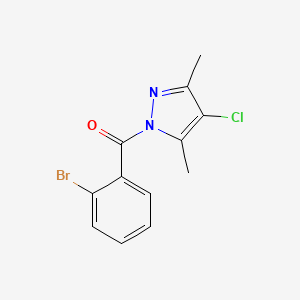

![molecular formula C13H22N4O3S B5550325 N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including compounds structurally related to N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide, involves complex organic synthesis methodologies. For example, Watanabe et al. (1997) described the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates as potent HMG-CoA reductase inhibitors (Watanabe et al., 1997). This process typically involves multiple steps, including the functionalization of starting materials, coupling reactions, and purification processes to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The analysis of molecular and supramolecular structures of related compounds provides insights into the conformational preferences and intermolecular interactions. For instance, Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-methanesulfonyl derivatives, highlighting the impact of substituents on molecular conformation and hydrogen bonding patterns (Jacobs, Chan, & O'Connor, 2013).

Applications De Recherche Scientifique

HMG-CoA Reductase Inhibitors

Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors, were synthesized and evaluated. These compounds showed promising results in inhibiting HMG-CoA reductase, with some being significantly more potent than existing drugs like lovastatin and pravastatin in vitro and in rat isolated hepatocytes (Watanabe et al., 1997).

Synthesis of Sulfonamides and 1,3-Oxazine-2,4-diones

The synthesis of functionalized N 1 -[(2,6-dimethyl-4-oxo-4 H-pyran-3-yl)carbonyl]-1-arylsulfonamide and 3-(arylsulfonyl)-6-methyl-2 H-1,3-oxazine-2,4(3 H)-dione derivatives was achieved. This involved the reaction of arylsulfonyl isocyanates and diketene, demonstrating an effective route to these compounds (Alizadeh et al., 2008).

Proton Brake Mechanism

A study on N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline and its selective protonation resulted in a significant deceleration of rotation rates around both N-pyridyl and N-(i-Pr)phenyl bonds. This was attributed to a relayed brake mechanism, indicating potential applications in molecular motion control (Furukawa et al., 2020).

Insecticidal Activity

Pyrazole methanesulfonates, particularly pyrazole carboxamide methanesulfonates, demonstrated insecticidal activity with low levels of acute mammalian toxicity. This research highlights the potential of these compounds in developing new insecticides (Finkelstein & Strock, 1997).

Organometallic Chemistry

Diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes were synthesized. These compounds showed cytotoxic activity against Hela cells in vitro, suggesting potential applications in medicinal chemistry and organometallic catalysis (Li et al., 2010).

Propriétés

IUPAC Name |

N-[(3S,4R)-1-(5-methyl-1H-pyrazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-8(2)10-6-17(7-12(10)16-21(4,19)20)13(18)11-5-9(3)14-15-11/h5,8,10,12,16H,6-7H2,1-4H3,(H,14,15)/t10-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQFBZAATUIHCV-CMPLNLGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)

![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)

![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)